molecular formula C7H5N3O4 B415489 5-Methoxy-4-nitro-2,1,3-benzoxadiazole CAS No. 18333-74-9

5-Methoxy-4-nitro-2,1,3-benzoxadiazole

Cat. No.: B415489
CAS No.: 18333-74-9
M. Wt: 195.13g/mol
InChI Key: VACFBPICLQYYBY-UHFFFAOYSA-N
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Description

5-Methoxy-4-nitro-2,1,3-benzoxadiazole is a heterocyclic compound with the molecular formula C7H5N3O4 and a molecular weight of 195.13 g/mol It is known for its unique chemical structure, which includes a benzoxadiazole ring substituted with methoxy and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-4-nitro-2,1,3-benzoxadiazole typically involves the nitration of 5-methoxy-2,1,3-benzoxadiazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced into the benzoxadiazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors may be employed to optimize the reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-4-nitro-2,1,3-benzoxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitroso and nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoxadiazole derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 5-Methoxy-4-nitro-2,1,3-benzoxadiazole involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its antimicrobial and anticancer activities, where it disrupts cellular processes and leads to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-4-nitro-2,1,3-benzoxadiazole is unique due to the presence of both methoxy and nitro groups, which impart distinct chemical properties and reactivity. Its ability to act as a fluorescent probe and its potential therapeutic applications make it a valuable compound in various research fields.

Properties

IUPAC Name

5-methoxy-4-nitro-2,1,3-benzoxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O4/c1-13-5-3-2-4-6(9-14-8-4)7(5)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACFBPICLQYYBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=NON=C2C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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